1-[5-acetyl-2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridin-3-yl]ethanone
Description
The compound 1-[5-acetyl-2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridin-3-yl]ethanone is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a nitro-substituted aryl-furan moiety at the 4-position and acetyl groups at the 3- and 5-positions. This compound shares a scaffold with classical 1,4-DHP calcium channel blockers (e.g., nifedipine) but distinguishes itself through the unique 5-(2-nitrophenyl)furan-2-yl substituent .
Properties
IUPAC Name |
1-[5-acetyl-2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-11-19(13(3)24)21(20(14(4)25)12(2)22-11)18-10-9-17(28-18)15-7-5-6-8-16(15)23(26)27/h5-10,21-22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGIPWLHIOMHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-acetyl-2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridin-3-yl]ethanone involves multiple steps, typically starting with the preparation of the furan and dihydropyridine intermediates. One common synthetic route involves the reaction of acetylacetone with furfural in the presence of ammonium acetate to form the furan intermediate. This intermediate is then reacted with 2-nitrobenzaldehyde and a suitable catalyst to form the final product. The reaction conditions often include refluxing in ethanol and subsequent purification steps such as recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated purification systems to ensure consistent production quality.
Chemical Reactions Analysis
1-[5-acetyl-2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong acids or bases, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
Pharmacological Applications
1. Antidiabetic Activity
Recent studies have indicated that derivatives of dihydropyridines exhibit significant inhibitory effects on enzymes related to diabetes management, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). These compounds have shown promise in lowering blood glucose levels and managing type 2 diabetes mellitus . The molecular docking studies suggest that the compound interacts effectively with these enzymes, potentially leading to the development of new antidiabetic agents.
2. Antioxidant Properties
The antioxidant activity of 1-[5-acetyl-2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridin-3-yl]ethanone has been evaluated using assays like DPPH free-radical scavenging. Compounds with similar structures have demonstrated the ability to neutralize free radicals, thereby contributing to cellular protection against oxidative stress .
3. Anti-inflammatory Effects
In vitro studies have shown that certain dihydropyridine derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. This suggests potential applications in treating inflammatory diseases .
4. Antitumor Activity
The potential antitumor effects of dihydropyridine derivatives are also noteworthy. Research indicates that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study 1: Antidiabetic Activity
A study published in PMC evaluated several dihydropyridine derivatives against α-glucosidase and PTP1B. The results showed that specific substitutions on the dihydropyridine core significantly enhanced enzyme inhibition, suggesting a structure-activity relationship that could guide future drug design efforts .
Case Study 2: Antioxidant Evaluation
In another investigation, a series of furan-based compounds were tested for their antioxidant properties using DPPH assays. The findings indicated that modifications on the furan ring could lead to improved radical scavenging abilities, highlighting the importance of chemical structure in determining biological activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[5-acetyl-2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridin-3-yl]ethanone involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its structural similarity to calcium channel blockers suggests that it may inhibit calcium ion influx in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Table 1: Substituent-Driven Structural Comparisons
*Calculated based on structural formulas.
Conformational Analysis via Ring Puckering Coordinates
The 1,4-dihydropyridine ring’s puckering can be quantified using Cremer-Pople parameters (), which define out-of-plane displacements for monocyclic systems . For the target compound:
Table 2: Hypothetical Puckering Parameters*
| Compound | Cremer-Pople Amplitude (Å) | Predicted Ring Conformation |
|---|---|---|
| Target compound | 0.5–0.7 | Twist-boat |
| Younessi & Krapivin analog | 0.3–0.5 | Envelope |
*Theoretical estimates based on substituent effects.
Crystallographic and Packing Behavior
Crystal structure analysis using Mercury CSD 2.0 () would reveal differences in packing efficiency and intermolecular interactions :
- Nitro-group interactions : The nitro group may engage in C–H···O hydrogen bonding or π-stacking with adjacent aromatic systems.
- Packing motifs : Compared to the 2-furyl analog, the nitro-substituted compound may exhibit denser packing due to dipole-dipole interactions.
Biological Activity
1-[5-acetyl-2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridin-3-yl]ethanone is a compound with potential biological significance, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests a variety of possible interactions within biological systems, leading to diverse pharmacological effects.
Chemical Structure
The compound can be represented by the following molecular formula:
It features a dihydropyridine core, which is known for its role in calcium channel modulation and other biological activities.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The DPPH free-radical scavenging method has been employed to evaluate this property, showing that derivatives of dihydropyridines can effectively neutralize free radicals, thus potentially reducing oxidative stress in biological systems .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes linked to metabolic disorders:
- α-Glucosidase : Inhibition of this enzyme can help manage postprandial blood glucose levels, making it a target for diabetes treatment.
- Protein Tyrosine Phosphatase 1B (PTP1B) : Inhibition may enhance insulin signaling pathways, offering potential benefits for type 2 diabetes management .
Molecular docking studies have provided insights into the binding interactions of 1-[5-acetyl-2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridin-3-yl]ethanone with these enzymes, suggesting effective binding affinities that support its role as an inhibitor .
Anticancer Activity
Preliminary studies indicate that related compounds display anticancer properties against various cell lines including breast, colon, lung, and prostate cancers. These compounds were tested at low micromolar concentrations and demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism appears to involve the induction of reactive oxygen species (ROS) and apoptosis in cancer cells .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antioxidant activity using DPPH assay; showed significant free radical scavenging ability. |
| Study 2 | Investigated enzyme inhibition; found effective against α-glucosidase and PTP1B with promising docking scores. |
| Study 3 | Assessed anticancer effects on multiple cell lines; demonstrated selective cytotoxicity and apoptosis induction. |
Molecular Docking Insights
Molecular docking studies have revealed that the compound interacts favorably with target enzymes. For instance, binding affinities were calculated using various scoring functions, leading to insights about the active site interactions and potential mechanisms of action .
Q & A
Synthetic Routes and Characterization
Basic Q1: What are the common synthetic routes for preparing 1-[5-acetyl-2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridin-3-yl]ethanone, and how are intermediates validated? Methodological Answer: The compound is synthesized via multi-step protocols, typically involving:
Hantzsch dihydropyridine synthesis : Cyclocondensation of acetylacetone, 5-(2-nitrophenyl)furan-2-carbaldehyde, and ammonium acetate.
Knoevenagel condensation : To introduce the nitrophenylfuran moiety.
Validation of intermediates involves:
- NMR spectroscopy : Confirming regiochemistry and substituent positions (e.g., acetyl group integration at δ 2.3–2.5 ppm) .
- XRD analysis : Resolving ambiguity in dihydropyridine ring conformation using SHELXL refinement .
Advanced Q2: How can researchers resolve contradictions in spectroscopic data caused by tautomerism in the dihydropyridine ring? Methodological Answer:
- Variable-temperature NMR : Monitor dynamic proton exchange (e.g., NH protons in DMSO-d6 at 298–373 K) to identify tautomeric equilibria .
- DFT calculations : Compare theoretical NMR shifts (B3LYP/6-311+G(d,p)) with experimental data to determine dominant tautomers .
Crystallographic Analysis
Basic Q3: How is the crystal structure of this compound confirmed, and what software is recommended for refinement? Methodological Answer:
- Single-crystal XRD : Data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- SHELX suite : Use SHELXL for least-squares refinement (R1 < 0.05 for high-resolution data) . Key parameters include:
- Torsion angles : Verify non-planarity of the dihydropyridine ring (e.g., C4-C5-N1-C2 ~ 15° deviation).
- Hydrogen bonding : Analyze O-H···O interactions between acetyl groups and solvent molecules .
Advanced Q4: How can non-planar ring puckering be quantified in the dihydropyridine core? Methodological Answer:
- Cremer-Pople puckering parameters : Calculate out-of-plane displacements (qz, φ) using atomic coordinates from XRD data. For six-membered rings, amplitude q2 > 0.5 Å indicates significant puckering .
- Mercury CSD : Visualize puckering modes and compare with similar structures in the Cambridge Structural Database .
Spectroscopic Data Interpretation
Basic Q5: What are the diagnostic NMR signals for the nitrophenylfuran substituent? Methodological Answer:
- ¹H NMR (CDCl3) :
- Furan protons: δ 6.3–6.5 ppm (doublets, J = 3.2 Hz).
- Nitrophenyl aromatic protons: δ 7.5–8.2 ppm (meta coupling, J = 2.5 Hz).
- 13C NMR : Acetyl carbonyl at δ 195–200 ppm .
Advanced Q6: How can researchers address discrepancies in mass spectrometry (MS) data caused by fragmentation of the nitro group? Methodological Answer:
- High-resolution MS (HRMS) : Use ESI-TOF to distinguish between [M+H]+ and fragment ions (e.g., loss of NO2 at m/z Δ = -46).
- Collision-induced dissociation (CID) : Compare fragmentation patterns with computational predictions (e.g., Gaussian 16) .
Electron Distribution and Reactivity
Advanced Q7: How can computational methods predict electrophilic/nucleophilic sites in the compound? Methodological Answer:
- MEP surfaces (DFT) : Identify electron-deficient regions (e.g., nitro group: electrostatic potential ~ +40 kcal/mol) .
- Fukui indices : Calculate f⁺ (nucleophilic attack) and f⁻ (electrophilic attack) for each atom. The furan oxygen typically shows high f⁻ values .
Polymorphism Screening
Basic Q8: What experimental strategies are used to screen for polymorphs? Methodological Answer:
- Solvent crystallization : Test polar (ethanol) vs. non-polar (toluene) solvents.
- Powder XRD : Compare experimental patterns with CSD entries to detect new forms .
Advanced Q9: How can packing similarity analysis resolve discrepancies in reported lattice parameters? Methodological Answer:
- Mercury’s packing similarity tool : Calculate RMSD values (< 0.5 Å) for molecular arrangements. Use symmetry operations to identify isostructurality .
Stability and Degradation
Basic Q10: What thermal analysis methods assess the compound’s stability? Methodological Answer:
- TGA/DSC : Monitor decomposition onset temperatures (typically > 200°C for dihydropyridines).
- Kinetic studies : Fit data to the Kissinger equation to determine activation energy .
Advanced Q11: How can LC-MS/MS identify degradation products under acidic conditions? Methodological Answer:
- Forced degradation (0.1 M HCl) : Detect hydrolysis products (e.g., opened dihydropyridine ring).
- MS/MS fragmentation trees : Map degradation pathways using precursor-ion scans .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
